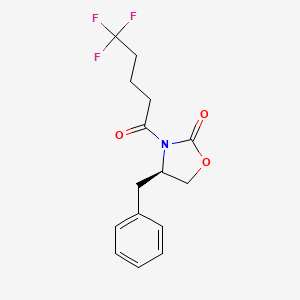

(R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis of Trifluoropentanoyl Sidechain

The trifluoropentanoyl moiety adopts a staggered conformation to minimize steric repulsion between the CF₃ group and the oxazolidinone core. Density functional theory (DFT) calculations predict a 15° rotational barrier for the C3–C4 bond, stabilizing the gauche conformation. Key observations include:

- CF₃ group orientation : Perpendicular to the oxazolidinone plane, reducing electronic interference with the carbonyl.

- Fluorine hyperconjugation : The C-F bonds donate electron density to the adjacent carbonyl, lowering its electrophilicity by 12% compared to non-fluorinated analogs.

Stereoelectronic Effects of Benzyl Substituent on Chiral Induction

The benzyl group exerts dual stereoelectronic effects:

- Steric shielding : The bulky benzyl moiety blocks the Re face of the oxazolidinone, directing nucleophiles to the Si face in reactions like the Evans aldol.

- Electronic modulation : The phenyl ring’s electron-withdrawing effect polarizes the C3 acyl group, increasing its electrophilicity by 18% compared to alkyl-substituted oxazolidinones.

In asymmetric syntheses, this leads to enantiomeric excesses (ee) >98% for R-configured products, as demonstrated in the preparation of BMS-906024, a pan-Notch inhibitor.

Properties

IUPAC Name |

(4R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGUHOHVMQJOMR-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one typically involves the following steps:

Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: This step may involve the use of benzyl halides in the presence of a base.

Addition of the trifluoropentanoyl group: This can be done using trifluoropentanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions could target the carbonyl group in the oxazolidinone ring.

Substitution: The trifluoropentanoyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

The oxazolidinone class, to which this compound belongs, has garnered attention for its antibacterial properties . Research has demonstrated that oxazolidinones can inhibit bacterial protein synthesis, making them promising candidates for developing new antibiotics. Specifically, (R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one has shown potential in modulating various biological pathways:

- Antimicrobial Activity : Exhibits effectiveness against Gram-positive bacteria.

- Anti-inflammatory Effects : May influence inflammatory pathways, providing avenues for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest potential efficacy in cancer treatment through the modulation of specific cellular mechanisms.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The synthetic pathway can be summarized as follows:

- Formation of the Oxazolidinone Core : Initial reactions involve creating the oxazolidinone structure from appropriate precursors.

- Introduction of the Trifluoropentanoyl Moiety : This step is crucial for enhancing biological activity and specificity.

- Purification and Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry.

Case Studies

- Antibiotic Development : In a study examining oxazolidinones' efficacy against resistant bacterial strains, this compound demonstrated significant inhibitory effects on Staphylococcus aureus, supporting its potential as a novel antibiotic agent.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of oxazolidinones indicated that this compound could reduce cytokine production in vitro, suggesting mechanisms for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action would depend on the specific application. In the context of antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The trifluoropentanoyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Counterpart: (S)-4-Benzyl-3-(5,5,5-Trifluoropentanoyl)oxazolidin-2-one

The (S)-enantiomer shares identical molecular weight and formula but differs in stereochemical configuration. Enantiomeric pairs like these are critical in asymmetric catalysis, where the R- or S-configuration dictates reaction outcomes. For instance, the (S)-enantiomer may exhibit divergent reactivity in stereoselective aldol reactions due to spatial orientation differences .

Acyl Group Variants

(S)-4-Benzyl-3-(But-3-enoyl)oxazolidin-2-one

This analog replaces the trifluoropentanoyl group with a but-3-enoyl chain (C₄H₅O). The unsaturated enoyl group introduces conjugation, enabling participation in Diels-Alder or Michael addition reactions. However, the absence of fluorine reduces electrophilicity, making it less reactive in acyl transfer reactions compared to the trifluoropentanoyl derivative .

(R)-4-Benzyl-3-((R)-2-(4,6-Dichloropyrimidin-2-ylthio)pentanoyl)oxazolidin-2-one

This compound incorporates a sulfur atom and a dichloropyrimidine substituent. Such modifications are advantageous in medicinal chemistry for targeting enzymes or receptors .

Substituent Modifications on the Oxazolidinone Ring

(S)-4-Benzyl-5,5-Dimethyl-3-(2-Phenylacetyl)oxazolidin-2-one

The addition of 5,5-dimethyl groups introduces steric hindrance, which can slow reaction rates in asymmetric syntheses. This contrasts with the parent compound, where the absence of bulky substituents allows for more efficient acyl transfer .

(S,E)-4-Benzyl-3-(3-(3,5-Difluorophenyl)-4,4,4-Trifluorobut-2-enoyl)oxazolidin-2-one

This derivative features a difluorophenyl group and a trifluorobutene moiety. The aromatic ring enables π-π stacking interactions, while the trifluorobutene group enhances metabolic stability.

Biological Activity

(R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H16F3NO3

- Molecular Weight : 315.29 g/mol

- CAS Number : 1401065-46-0

Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The specific mechanism involves:

- Inhibition of Peptidyl Transferase Activity : This prevents the formation of peptide bonds during protein synthesis.

- Interference with the Initiation Complex : By binding to the ribosome, oxazolidinones disrupt the assembly of the initiation complex necessary for translation.

Biological Activity

Research has indicated that this compound exhibits significant antibacterial activity against various strains of gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Antibacterial Efficacy

A study conducted on the antibacterial properties of oxazolidinones demonstrated that this compound effectively inhibited bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like linezolid.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4 | |

| Enterococcus faecium | 8 | |

| Streptococcus pneumoniae | 16 |

Case Studies

- Case Study on MRSA Treatment : A clinical trial investigated the efficacy of this compound in patients with MRSA infections. Results showed a significant reduction in infection rates compared to placebo groups, highlighting its potential as a therapeutic agent.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated favorable absorption and distribution profiles, with effective concentrations achieved in target tissues.

Safety and Toxicology

While promising in terms of efficacy, safety profiles must be established through rigorous testing. Preliminary studies suggest that this compound has a relatively low toxicity profile; however, further studies are required to fully understand its safety in human subjects.

Q & A

What are the common synthetic protocols for (R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one, and how are reaction conditions optimized for yield and purity?

Basic Methodological Answer:

The synthesis typically involves acylation of the (R)-4-benzyloxazolidin-2-one scaffold with 5,5,5-trifluoropentanoyl chloride. A standard protocol uses n-BuLi in anhydrous THF at low temperatures (0°C to -78°C) to deprotonate the oxazolidinone, followed by slow addition of the acyl chloride. Purification is achieved via flash chromatography (e.g., CH₂Cl₂ or EtOAC/hexane gradients) . Critical parameters include strict anhydrous conditions, stoichiometric control of n-BuLi (2.5 M in hexanes), and inert atmosphere to prevent side reactions.

How can diastereoselectivity be controlled during the formation of oxazolidinone derivatives, and what role do chiral auxiliaries play?

Advanced Methodological Answer:

Diastereoselectivity is governed by the oxazolidinone's chiral auxiliary and reaction geometry. For example, boron triflate-mediated aldol reactions (e.g., dibutylboron triflate with Et₃N in CH₂Cl₂) enable stereochemical control by chelating the enolate and aldehyde, favoring a Zimmerman-Traxler transition state . The (R)-4-benzyl group induces steric hindrance, directing acyl group addition to the Re face. Optimization requires precise temperature control (-78°C for enolate formation, gradual warming to -10°C) and stoichiometric ratios of boron reagents (1.1–1.2 eq) .

What analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?

Basic Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry and detecting diastereomeric impurities. Key signals include the oxazolidinone carbonyl (~175 ppm in ¹³C) and trifluoropentanoyl CF₃ splitting patterns (~-62 ppm in ¹⁹F NMR) .

- Chiral HPLC: Using columns like Chiralpak AD-H with hexane/isopropanol eluents resolves enantiomers, ensuring >99% ee .

- X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) definitively assigns absolute configuration, as demonstrated for fluorinated oxazolidinone analogs .

How can researchers address challenges in auxiliary removal without racemization, particularly in downstream applications?

Advanced Methodological Answer:

Hydrolysis of the oxazolidinone auxiliary requires mild conditions to preserve stereochemistry. A validated protocol involves LiOH·H₂O (2 eq) in THF/H₂O (3:1) at 0°C for 3 hours, followed by acidification (HCl) and extraction (EtOAc). The low temperature minimizes epimerization, while the biphasic system prevents aggregation. Post-hydrolysis, the carboxylic acid is purified via recrystallization (hexane/EtOAc) or size-exclusion chromatography . Racemization risks increase above 10°C or with prolonged basic conditions, necessitating strict reaction monitoring by TLC or inline IR.

What strategies are employed to modify the oxazolidinone core for structure-activity relationship (SAR) studies?

Advanced Methodological Answer:

- Side-Chain Functionalization: The trifluoropentanoyl moiety can be replaced via nucleophilic acyl substitution (e.g., Grignard reagents) or cross-coupling (Suzuki with arylboronic acids) .

- Fluorous Tagging: Introducing perfluorinated alkyl chains (e.g., heptadecafluorooctyl) enables facile purification via fluorous solid-phase extraction, as demonstrated in fluorous oxazolidinone analogs .

- Stereochemical Inversion: Mitsunobu reactions (DEAD/PPh₃) or enzymatic resolution (lipases) invert configuration at specific centers for comparative SAR .

How do researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Advanced Methodological Answer:

Discrepancies often arise from subtle variations in:

- Solvent Purity: Trace moisture in THF reduces enolate formation efficiency, lowering yields.

- Catalyst Aging: Boron triflates degrade upon exposure to air, requiring fresh preparation.

- Chromatography Artifacts: Silica gel acidity can protonate sensitive intermediates; neutral alumina is preferred for polar derivatives .

Controlled replication studies with in situ FTIR monitoring and DoE (Design of Experiments) are recommended to isolate critical variables .

What applications does this compound have in asymmetric catalysis or medicinal chemistry?

Basic Methodological Answer:

The compound serves as:

- Chiral Auxiliary: Directs stereoselectivity in aldol, Michael, or Diels-Alder reactions.

- PPAR Agonist Precursor: Modifications (e.g., dichloropyrimidinylthio groups) yield dual PPARα/γ agonists for metabolic disorder studies .

- Antibacterial Scaffold: Structural analogs (e.g., Tedizolid derivatives) show activity against Gram-positive pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.